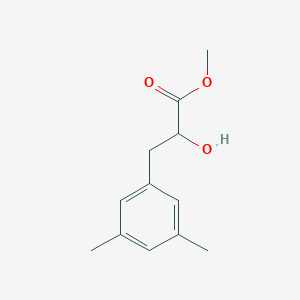

Methyl 3-(3,5-dimethylphenyl)-2-hydroxypropanoate

Description

Methyl 3-(3,5-dimethylphenyl)-2-hydroxypropanoate is an ester derivative featuring a 2-hydroxypropanoate backbone substituted at the third carbon with a 3,5-dimethylphenyl group. Its structure combines a methyl ester moiety with a hydroxyl group at the α-position and aromatic substitution at the β-position. The compound’s lipophilicity and steric profile are influenced by the 3,5-dimethylphenyl group, which may enhance membrane permeability compared to unsubstituted analogs .

Properties

Molecular Formula |

C12H16O3 |

|---|---|

Molecular Weight |

208.25 g/mol |

IUPAC Name |

methyl 3-(3,5-dimethylphenyl)-2-hydroxypropanoate |

InChI |

InChI=1S/C12H16O3/c1-8-4-9(2)6-10(5-8)7-11(13)12(14)15-3/h4-6,11,13H,7H2,1-3H3 |

InChI Key |

UYXATDBHAHNOAS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)CC(C(=O)OC)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3,5-dimethylphenyl)-2-hydroxypropanoate can be achieved through several methods. One common approach involves the esterification of 3-(3,5-dimethylphenyl)-2-hydroxypropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of Methyl 3-(3,5-dimethylphenyl)-2-hydroxypropanoate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3,5-dimethylphenyl)-2-hydroxypropanoate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

Oxidation: 3-(3,5-Dimethylphenyl)-2-oxopropanoic acid.

Reduction: 3-(3,5-Dimethylphenyl)-2-hydroxypropanol.

Substitution: 3-(3,5-Dimethyl-4-nitrophenyl)-2-hydroxypropanoate.

Scientific Research Applications

Methyl 3-(3,5-dimethylphenyl)-2-hydroxypropanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be utilized in studies involving enzyme-catalyzed reactions and metabolic pathways.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(3,5-dimethylphenyl)-2-hydroxypropanoate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, influencing their activity. The ester group can undergo hydrolysis to release the corresponding acid, which may further interact with biological pathways.

Comparison with Similar Compounds

Methyl (R)-3-[2-(3,4-Dihydroxybenzoyl)-4,5-Dihydroxyphenyl]-2-Hydroxypropanoate (Compound 1, )

Structural Differences :

- Additional Substituents : Compound 1 includes a 3,4-dihydroxybenzoyl group and two hydroxyl groups on the phenyl ring, contrasting with the 3,5-dimethylphenyl group in the target compound.

- Stereochemistry : Compound 1 is in the (R)-configuration, while the stereochemistry of the target compound is unspecified.

Functional Implications :

- Bioactivity: Compound 1 exhibits antitubercular activity, likely due to its multiple hydroxyl groups, which enhance hydrogen bonding with microbial targets . A 1:1 mixture with gallic acid (compound 4) showed synergistic effects, suggesting that phenolic acids may augment activity through redox modulation or membrane disruption .

- Solubility : The hydroxyl-rich structure of Compound 1 increases aqueous solubility but may reduce metabolic stability compared to the dimethyl-substituted target compound.

Ethyl 3-(3,5-Dimethylphenyl)-3-Oxopropanoate (MK1, )

Structural Differences :

- Ester Group : MK1 uses an ethyl ester instead of a methyl ester.

- Functional Group : A ketone (3-oxo) replaces the hydroxyl group at position 2.

Functional Implications :

- Reactivity : The ketone in MK1 increases electrophilicity, making it more reactive in nucleophilic additions compared to the hydroxyl-bearing target compound.

- Lipophilicity : The ethyl ester and ketone may enhance lipophilicity, favoring blood-brain barrier penetration, though this remains speculative without direct data .

Methyl 3-(3,5-Dibromo-4-Hydroxyphenyl)-2-[(2,2,2-Trifluoroacetyl)Amino]Propanoate ()

Structural Differences :

- Halogenation : The phenyl ring is substituted with bromine atoms at positions 3 and 5 and a hydroxyl group at position 4.

- Amino Acid Derivative: A trifluoroacetyl-protected amino group replaces the hydroxyl at position 2.

Functional Implications :

- Toxicity : The trifluoroacetyl group is associated with hepatotoxicity in some pharmaceuticals, suggesting safety considerations for this analog .

Comparative Data Table

Key Research Findings

- Bioactivity : Hydroxyl and benzoyl groups (as in Compound 1) correlate with antitubercular activity, while alkyl substituents (e.g., methyl/ethyl) may prioritize lipophilicity over target engagement .

- Structural Stability : Electron-withdrawing groups (e.g., Br, CF₃) improve UV stability but may introduce toxicity risks .

- Synergistic Effects: Combining hydroxypropanoate derivatives with phenolic acids (e.g., gallic acid) enhances antimicrobial efficacy, suggesting combinatorial strategies for drug development .

Biological Activity

Methyl 3-(3,5-dimethylphenyl)-2-hydroxypropanoate is an organic compound that has garnered attention due to its potential biological activities. This article discusses its chemical properties, biological mechanisms, and relevant research findings.

- Molecular Formula : CHO

- Molecular Weight : Approximately 208.25 g/mol

- Structure : The compound features a hydroxypropanoate moiety and a dimethyl-substituted phenyl group, which significantly influences its biological interactions.

Biological Mechanisms

The biological activity of Methyl 3-(3,5-dimethylphenyl)-2-hydroxypropanoate can be attributed to several mechanisms:

- Enzyme Interaction : The hydroxy group in the compound allows it to form hydrogen bonds with biological macromolecules, influencing enzyme activity and potentially modulating metabolic pathways.

- Antiproliferative Effects : Preliminary studies suggest that this compound may exhibit antiproliferative properties similar to other phenolic compounds. Its structural characteristics allow it to interact with cell signaling pathways involved in proliferation and apoptosis .

Anticancer Activity

Research indicates that Methyl 3-(3,5-dimethylphenyl)-2-hydroxypropanoate may have potential applications in cancer therapy. A study conducted on various cancer cell lines demonstrated the following:

| Cell Line | Concentration (μM) | Treatment Duration (h) | Observed Effects |

|---|---|---|---|

| HL-60 (Leukemia) | 20 | 48 | Induced G2/M phase arrest |

| U937 (Leukemia) | 10 | 72 | Reduced cell proliferation by 70% |

| HeLa (Cervical Cancer) | 40 | 24 | Increased apoptosis markers |

| MKN45 (Gastric Cancer) | 5-50 | 48 | G1 phase arrest and p53 accumulation |

These results indicate a significant impact on cell cycle regulation and apoptosis induction, suggesting a potential therapeutic role in oncology .

Anti-inflammatory Potential

The compound also shows promise in anti-inflammatory applications. Its ability to modulate key inflammatory pathways could make it a candidate for treating inflammatory diseases. Research indicates that similar compounds can inhibit pro-inflammatory cytokines and enzymes.

Case Studies

- Case Study on Leukemia Cell Lines : In a controlled experiment, Methyl 3-(3,5-dimethylphenyl)-2-hydroxypropanoate was administered to HL-60 and U937 cells. The results showed a marked decrease in cell viability, correlating with increased levels of p53 protein and activation of caspases, indicating the induction of apoptosis .

- Study on Inflammatory Response : A study investigating the effects of this compound on macrophages revealed that it significantly reduced the secretion of TNF-alpha and IL-6 in response to lipopolysaccharide (LPS) stimulation, highlighting its anti-inflammatory potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.